PF-9404C

描述

属性

CAS 编号 |

780825-97-0 |

|---|---|

分子式 |

C16H25N3O9 |

分子量 |

403.38 g/mol |

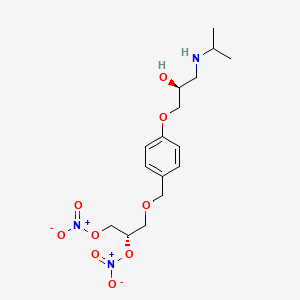

IUPAC 名称 |

[(2S)-1-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]-3-nitrooxypropan-2-yl] nitrate |

InChI |

InChI=1S/C16H25N3O9/c1-12(2)17-7-14(20)9-26-15-5-3-13(4-6-15)8-25-10-16(28-19(23)24)11-27-18(21)22/h3-6,12,14,16-17,20H,7-11H2,1-2H3/t14-,16-/m0/s1 |

InChI 键 |

FIAGQHFOTZHMQM-HOCLYGCPSA-N |

手性 SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O |

规范 SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCC(CO[N+](=O)[O-])O[N+](=O)[O-])O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-isopropylamino-1-(4-(2,3-dinitroxy)propoxymethyl)phenoxy-2'-propanol PF 9404C PF-9404C PF9404C |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of PF-9404C

This document provides a detailed overview of the mechanism of action of PF-9404C, a novel cardiovascular agent. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound ((2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol) is a molecule with a dual pharmacological profile. It functions as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor .[1] This dual action provides a synergistic approach to cardiovascular therapy, combining the negative chronotropic and inotropic effects of beta-blockade with the vasorelaxant properties of nitric oxide.

The S-S diesteroisomer of the compound is responsible for its biological activity.[1] Its mechanism involves two primary pathways:

-

Beta-Adrenergic Receptor Blockade: this compound competitively inhibits beta-adrenergic receptors, thereby blocking the effects of catecholamines like adrenaline and noradrenaline. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

-

Nitric Oxide Donation: The compound undergoes metabolic breakdown to release nitric oxide. NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, comparing its potency with other established cardiovascular drugs.

Table 1: In Vitro Vasorelaxant and Beta-Blocking Activity of this compound

| Assay | Test System | Parameter | This compound Value | Comparator(s) |

| Norepinephrine-induced contraction | Rat aorta helical strips | IC50 | 33 nM | Nitroglycerin (49 nM), Isosorbide dinitrate (15,000 nM)[1] |

| Isoproterenol-induced inotropy | Electrically driven guinea pig left atrium | IC50 | 30 nM | S-propranolol (22.4 nM), Metoprolol (120 nM), Atenolol (192 nM)[1] |

| cGMP formation | Rat aorta smooth muscle cells | Fold Increase | ~17.7-fold | Basal (3 pmol/mg protein) to 53 pmol/mg protein at 10 µM this compound[1] |

Table 2: Beta-Adrenergic Receptor Binding Affinity of this compound

| Ligand | Test System | Parameter | This compound Value | Comparator(s) |

| (-)-[3H]-CGP12177 (0.2 nM) | Rat brain membranes | Ki | 7 nM | S-(-)propranolol (17 nM), Metoprolol (170 nM), Atenolol (1200 nM)[1] |

Signaling Pathways

The dual mechanism of action of this compound can be visualized through its impact on two distinct signaling pathways.

References

PF-9404C: A Nitric Oxide-Donating Beta-Blocker - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9404C is a novel cardiovascular agent characterized by a unique dual mechanism of action: it functions as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. Chemically identified as the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, this compound presents a promising profile for the management of cardiovascular diseases where both beta-blockade and vasodilation are desirable therapeutic outcomes. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its nitric oxide-donating properties, with detailed experimental protocols and data presented for the scientific community.

Core Mechanism of Action: Nitric Oxide Donation and cGMP Activation

The primary mechanism underlying the vasorelaxant effects of this compound is the slow generation of nitric oxide (NO). This is substantiated by several key findings. Firstly, the vasodilatory effects of this compound are inhibited by ODQ, a blocker of soluble guanylate cyclase (sGC), the enzyme that NO activates. Secondly, this compound has been shown to generate NO, as measured indirectly by the Griess reaction. The liberated NO activates sGC in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then initiate a signaling cascade that results in vasorelaxation. In rat aorta smooth muscle cells, a 10 microM concentration of this compound was observed to increase cGMP formation from a basal level of 3 pmol/mg protein to 53 pmol/mg protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative perspective against other vasoactive and beta-blocking agents.

Table 1: Vasorelaxant Potency of this compound and Comparators

| Compound | Preparation | Pre-contraction Agent | IC50 (nM) | Reference |

| This compound | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | |

| Nitroglycerin (NTG) | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 49 | |

| Isosorbide Dinitrate (ISD) | Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 15,000 |

Table 2: Beta-Adrenergic Receptor Blocking Activity of this compound and Comparators

| Compound | Assay | IC50 (nM) | Ki (nM) | Reference |

| This compound | Isoproterenol-induced inotropism (guinea pig left atrium) | 30 | - | |

| This compound | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 7 | |

| S-propranolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 22.4 | - | |

| S-(-)propranolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 17 | |

| Metoprolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 120 | - | |

| Metoprolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 170 | |

| Atenolol | Isoproterenol-induced inotropism (guinea pig left atrium) | 192 | - | |

| Atenolol | (-)-[³H]-CGP12177 displacement (rat brain membranes) | - | 1200 |

Table 3: Effect of this compound on cGMP Levels

| Compound | Concentration (µM) | Preparation | Basal cGMP (pmol/mg protein) | Stimulated cGMP (pmol/mg protein) | Reference |

| This compound | 10 | Rat Aorta Smooth Muscle Cells | 3 | 53 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Vasorelaxation Studies in Isolated Rat Aorta

This protocol is designed to assess the vasorelaxant properties of a compound on isolated arterial tissue.

1. Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised.

-

The aorta is cleaned of adherent connective and fatty tissues and cut into helical strips.

-

The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

2. Experimental Procedure:

-

The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension.

-

After equilibration, the aortic strips are pre-contracted with a contracting agent such as norepinephrine (10⁻⁶ M) or a high potassium solution.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded isometrically using a force transducer.

3. Data Analysis:

-

The relaxation is expressed as a percentage of the pre-contraction induced by norepinephrine.

-

The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Measurement of cGMP in Vascular Smooth Muscle Cells

This protocol outlines the procedure for quantifying intracellular cGMP levels in cultured vascular smooth muscle cells following treatment with a test compound.

1. Cell Culture and Treatment:

-

Rat aorta smooth muscle cells are cultured in appropriate media until confluent.

-

The cells are then treated with the test compound (e.g., 10 µM this compound) for a specified period.

2. cGMP Extraction:

-

The reaction is stopped, and the cells are lysed to release intracellular components.

-

The cell lysate is then processed to extract cGMP, often involving an acidification step followed by centrifugation to remove proteins.

3. cGMP Quantification:

-

The amount of cGMP in the extract is quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The results are typically normalized to the total protein content of the cell lysate.

Indirect Measurement of Nitric Oxide (Griess Reaction)

The Griess reaction is a colorimetric assay used to indirectly measure NO production by quantifying its stable metabolite, nitrite.

1. Sample Collection:

-

Supernatants from cell cultures treated with the test compound are collected.

2. Griess Reaction:

-

The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.

-

In an acidic environment, nitrite reacts with the Griess reagent to form a colored azo compound.

3. Quantification:

-

The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.

-

The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Beta-Adrenergic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

1. Membrane Preparation:

-

Tissues rich in beta-adrenergic receptors (e.g., rat brain) are homogenized and centrifuged to isolate the cell membrane fraction.

2. Binding Reaction:

-

The membrane preparation is incubated with a radiolabeled ligand that specifically binds to beta-adrenergic receptors (e.g., (-)-[³H]-CGP12177).

-

The incubation is performed in the presence of various concentrations of the unlabeled test compound (e.g., this compound).

3. Separation and Counting:

-

The bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Tolerance Profile

A significant advantage of this compound is its favorable tolerance profile compared to traditional nitrates like nitroglycerin (NTG). Studies have shown that this compound produces significantly less auto-tolerance, approximately 20-fold less pronounced than that observed with NTG. However, a notable degree of cross-tolerance is observed in preparations pre-exposed to this compound and subsequently treated with NTG.

Conclusion

This compound is a promising pharmacological agent with a dual mechanism of action that combines the established therapeutic benefits of beta-blockade with the vasodilatory effects of nitric oxide donation. Its potency in inducing vasorelaxation is comparable to nitroglycerin, and it exhibits a superior tolerance profile, making it a subject of interest for the development of new cardiovascular therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

PF-9404C: A Technical Guide to its Beta-Adrenergic Receptor Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-adrenergic receptor blocking properties of PF-9404C, a novel compound with a dual mechanism of action. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development.

Core Pharmacological Attributes

This compound, chemically identified as the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel cardiovascular agent.[1] It distinguishes itself through a unique combination of beta-adrenergic receptor blockade and nitric oxide (NO) donation, leading to both cardioprotective and vasodilatory effects.[2]

Quantitative Analysis of Beta-Adrenergic Receptor Blockade

The following tables summarize the key quantitative data from in vitro studies, providing a comparative analysis of this compound's potency against established beta-blockers.

Table 1: Competitive Binding Affinity at Beta-Adrenergic Receptors

| Compound | K_i (nM) | Radioligand | Tissue Source |

| This compound | 7 | (-)-[³H]-CGP12177 | Rat brain membranes |

| S-(-)propranolol | 17 | (-)-[³H]-CGP12177 | Rat brain membranes |

| Metoprolol | 170 | (-)-[³H]-CGP12177 | Rat brain membranes |

| Atenolol | 1200 | (-)-[³H]-CGP12177 | Rat brain membranes |

Data sourced from multiple studies.[1][2]

Table 2: Functional Inhibition of Isoprenaline-Induced Inotropic Effects

| Compound | IC_50 (nM) | Experimental Model |

| This compound | 30 | Electrically driven guinea-pig left atrium |

| S-propranolol | 22.4 | Electrically driven guinea-pig left atrium |

| Metoprolol | 120 | Electrically driven guinea-pig left atrium |

| Atenolol | 192 | Electrically driven guinea-pig left atrium |

Data sourced from multiple studies.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's beta-adrenergic receptor blocking properties.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of this compound for beta-adrenergic receptors.

Methodology:

-

Membrane Preparation: Rat brain membranes were prepared and used as the source of beta-adrenergic receptors.

-

Radioligand: The non-selective beta-adrenergic ligand (-)-[³H]-CGP12177 was used at a concentration of 0.2 nM.[1][2]

-

Competitive Binding: Membranes were incubated with the radioligand in the presence of increasing concentrations of this compound or other competing beta-blockers (S-(-)propranolol, metoprolol, atenolol).

-

Separation and Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (K_i) was calculated from the IC_50 values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Inotropic Assay

Objective: To assess the functional blockade of beta-adrenergic receptors by measuring the inhibition of isoprenaline-induced positive inotropic effects.

Methodology:

-

Tissue Preparation: Left atria were dissected from guinea pigs and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Stimulation: The atria were electrically stimulated to induce regular contractions.

-

Agonist Challenge: A cumulative concentration-response curve to the beta-agonist isoprenaline was established to determine the baseline inotropic response.

-

Antagonist Incubation: The tissues were then incubated with various concentrations of this compound or other beta-blockers for a predetermined period.

-

Post-Antagonist Agonist Challenge: A second cumulative concentration-response curve to isoprenaline was generated in the presence of the antagonist.

-

Data Analysis: The IC_50 value, representing the concentration of the antagonist that produces a 50% inhibition of the maximal response to the agonist, was calculated.[1][2][3]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for characterizing a beta-adrenergic receptor antagonist.

Caption: Dual mechanism of this compound: Beta-adrenergic blockade and NO-mediated vasodilation.

Caption: A typical preclinical workflow for the characterization of a beta-blocker.

Conclusion

This compound demonstrates potent beta-adrenergic receptor blocking properties, comparable to S-propranolol and significantly more potent than metoprolol and atenolol in the preclinical models studied.[1][2] Its dual mechanism, combining beta-blockade with NO-mediated vasodilation, presents a promising therapeutic profile for cardiovascular diseases. Further research is warranted to fully elucidate its clinical potential. This document serves as a foundational guide for scientists and researchers engaged in the exploration and development of novel cardiovascular therapeutics.

References

- 1. Preclinical profile of PF9404C, a nitric oxide donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF9404C, a new slow NO donor with beta receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PF-9404 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to PF-9404C: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9404C is a novel small molecule that has garnered interest in cardiovascular research due to its unique dual-action mechanism. It functions as both a potent β-adrenergic receptor antagonist and a nitric oxide (NO) donor, leading to vasodilatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays are provided to enable researchers to further investigate its properties and potential therapeutic applications.

Chemical Structure and Identifiers

This compound is chemically described as 1,2-Propanediol, 3-((4-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methoxy)-, 1,2-dinitrate, (2S)-. It is the S-S diesteroisomer of a parent compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1,2-Propanediol, 3-((4-((2S)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methoxy)-, 1,2-dinitrate, (2S)- |

| CAS Number | 780825-97-0 |

| Molecular Formula | C₁₆H₂₅N₃O₉ |

| Molecular Weight | 403.39 g/mol |

| SMILES String | CC(C)NC--INVALID-LINK--COC1=CC=C(C=C1)OC--INVALID-LINK--[O-])O--INVALID-LINK--[O-]">C@HO |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Data not available |

| Solubility | Soluble in organic solvents such as DMSO. Aqueous solubility data is not specified. |

| pKa | Data not available |

| Appearance | Solid (presumed) |

| Storage | Store at -20°C for long-term storage. |

Pharmacological Properties

This compound exhibits a dual pharmacological profile, acting as both a β-adrenergic receptor antagonist and a nitric oxide (NO) donor.

Mechanism of Action

The primary mechanism of action of this compound involves two distinct pathways:

-

β-Adrenergic Receptor Blockade: this compound competitively inhibits β-adrenergic receptors, similar to classical beta-blockers. This action reduces the effects of catecholamines, leading to a decrease in heart rate and myocardial contractility.

-

Nitric Oxide Donation: The dinitrate moiety in the structure of this compound allows for the release of nitric oxide. NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in vasodilation.

Signaling Pathway

The vasodilatory effect of this compound is mediated through the canonical NO/cGMP signaling pathway.

PF-9404C: A Preclinical Investigation of a Novel Vaso-relaxing Beta-Blocker

An In-depth Technical Summary

This technical guide provides a comprehensive overview of the preclinical discovery and pharmacological profile of PF-9404C, a novel cardiovascular agent. The information presented is primarily derived from a detailed preclinical study that elucidated its dual mechanism of action as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. While extensive data on its clinical development is not publicly available, the foundational science behind this compound offers valuable insights for researchers and scientists in cardiovascular drug discovery.

Introduction to this compound

This compound, with the chemical name (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is the S-S diestereoisomer of a compound designed to combine the therapeutic benefits of beta-blockade with the vasodilatory effects of nitric oxide.[1] This dual-action profile presents a promising strategy for the management of cardiovascular diseases where both myocardial oxygen demand and vascular resistance are key therapeutic targets.

Core Pharmacological Activities

The primary pharmacological activities of this compound are summarized by its potent beta-blocking and vasorelaxant properties.

Beta-Adrenergic Receptor Blockade

This compound demonstrates significant antagonist activity at beta-adrenergic receptors. In studies using electrically driven guinea pig left atrium, it effectively blocked the inotropic effects of isoproterenol in a concentration-dependent manner.[1] Furthermore, competitive binding assays in rat brain membranes showed its ability to displace the beta-adrenergic ligand (-)-[3H]-CGP12177.[1]

Vasorelaxant Effects and Nitric Oxide Donation

The compound induces potent, concentration-dependent relaxation of vascular smooth muscle.[1] This effect is attributed to its ability to act as a nitric oxide donor. In rat aorta smooth muscle cells, this compound significantly increased the formation of cyclic guanosine monophosphate (cGMP), a key second messenger in the NO signaling cascade.[1] The vasorelaxant effects were inhibited by ODQ, a blocker of guanylate cyclase, further supporting the NO-mediated mechanism.[1] Indirect measurements using the Griess reaction also confirmed that this compound generates nitric oxide.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative perspective with established cardiovascular drugs.

Table 1: In Vitro Vasorelaxant Potency

| Compound | IC50 (nM) in Rat Aorta (precontracted with Norepinephrine) |

| This compound | 33 [1] |

| Nitroglycerin (NTG) | 49[1] |

| Isosorbide Dinitrate (ISDN) | 15,000[1] |

Table 2: In Vitro Beta-Blocking Potency

| Compound | IC50 (nM) vs. Isoproterenol in Guinea Pig Left Atrium |

| This compound | 30 [1] |

| S-propranolol | 22.4[1] |

| Metoprolol | 120[1] |

| Atenolol | 192[1] |

Table 3: Beta-Adrenergic Receptor Binding Affinity

| Compound | Ki (nM) for displacement of (-)-[3H]-CGP12177 in Rat Brain Membranes |

| This compound | 7 [1] |

| S-(-)propranolol | 17[1] |

| Metoprolol | 170[1] |

| Atenolol | 1,200[1] |

Table 4: Effect on cGMP Formation

| Condition | cGMP level (pmol/mg protein) in Rat Aorta Smooth Muscle Cells |

| Basal | 3[1] |

| This compound (10 µM) | 53 [1] |

Mechanism of Action and Experimental Workflows

The dual mechanism of action of this compound involves two distinct signaling pathways. The experimental workflows to determine its pharmacological properties are also outlined below.

References

Pharmacological Profile of PF-9404C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9404C is a novel cardiovascular agent characterized by a unique dual mechanism of action, functioning as both a beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This profile suggests its potential therapeutic utility in conditions where both beta-blockade and vasodilation are beneficial, such as hypertension and ischemic heart disease. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro efficacy, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate further research and development.

Core Pharmacological Data

The following tables summarize the key quantitative data defining the pharmacological profile of this compound.

Table 1: Beta-Adrenergic Receptor Binding Affinity and In Vitro Efficacy

| Parameter | Value (nM) | Comparison Compound | Comparison Value (nM) |

| Ki (Rat Brain Membranes) | 7 | S-(-)propranolol | 17 |

| Metoprolol | 170 | ||

| Atenolol | 1200 | ||

| IC50 (Isoproterenol-induced inotropy, Guinea Pig Left Atrium) | 30 | S-propranolol | 22.4 |

| Metoprolol | 120 | ||

| Atenolol | 192 |

Data compiled from Villarroya et al., 2005.[1]

Table 2: Vasorelaxant Efficacy

| Parameter | Tissue | Value (nM) | Comparison Compound | Comparison Value (nM) |

| IC50 (Norepinephrine-precontracted) | Rat Aorta Helical Strips | 33 | Nitroglycerin (NTG) | 49 |

| Isosorbide Dinitrate (ISD) | 15,000 |

Data compiled from Villarroya et al., 2005.[1]

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

-

Beta-Adrenergic Receptor Blockade: this compound demonstrates high affinity for beta-adrenergic receptors, as evidenced by its low nanomolar Ki value. This binding competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby antagonizing their effects on target tissues such as the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.

-

Nitric Oxide Donation: this compound acts as a nitric oxide (NO) donor, leading to vasodilation. The release of NO from this compound activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]

Signaling Pathways

The dual mechanism of action of this compound involves modulation of two key signaling pathways:

Beta-Adrenergic Signaling Pathway (Antagonism)

This compound blocks the canonical beta-adrenergic signaling cascade. Under normal physiological conditions, catecholamine binding to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), leading to various downstream effects, including increased cardiac contractility and heart rate. By blocking the receptor, this compound prevents this cascade.

Nitric Oxide Signaling Pathway (Activation)

This compound serves as a source of nitric oxide, which diffuses into vascular smooth muscle cells and activates its downstream signaling cascade, leading to vasodilation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Beta-Adrenergic Receptor Binding Assay

This assay determines the binding affinity of this compound to beta-adrenergic receptors.

Materials:

-

Rat brain membranes (source of receptors)

-

(-)-[3H]-CGP12177 (radioligand)

-

This compound and competitor compounds (e.g., S-(-)propranolol, metoprolol, atenolol)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate a fixed concentration of (-)-[3H]-CGP12177 (e.g., 0.2 nM) with the membrane preparation in the assay buffer.

-

Add varying concentrations of this compound or competitor compounds to the incubation mixture.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cGMP Formation Assay in Vascular Smooth Muscle Cells

This assay quantifies the ability of this compound to stimulate cGMP production, a key step in its vasodilatory mechanism.

Materials:

-

Cultured rat aorta smooth muscle cells

-

This compound

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Culture rat aorta smooth muscle cells to confluence in appropriate cell culture plates.

-

Treat the cells with this compound (e.g., 10 µM) for a specified time.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein concentration of the cell lysate.

-

Compare the cGMP levels in this compound-treated cells to those in untreated (basal) cells.

Nitric Oxide (NO) Generation Assay (Griess Reaction)

This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.

Materials:

-

Cell culture supernatant from this compound-treated cells

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant from cells treated with this compound.

-

Add the Griess reagent to the supernatant in a microplate well.

-

Incubate the mixture at room temperature to allow for the colorimetric reaction to develop.

-

Measure the absorbance of the solution at approximately 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Experimental and Logical Workflow

The characterization of a dual-action compound like this compound follows a logical progression of in vitro experiments.

Conclusion

This compound presents a promising pharmacological profile, combining the established benefits of beta-blockade with the vasodilatory effects of nitric oxide donation. The data summarized herein provides a solid foundation for its further investigation as a potential therapeutic agent for cardiovascular diseases. The detailed experimental protocols offer a guide for researchers to replicate and expand upon these findings. Future in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

The Influence of PF-9404C on Cyclic GMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9404C is a novel pharmacological agent with a dual mechanism of action, functioning as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. This technical guide provides an in-depth analysis of the effects of this compound on intracellular cyclic guanosine monophosphate (cGMP) levels. The document outlines the signaling pathways involved, presents quantitative data from preclinical studies, and offers detailed experimental protocols for the measurement of cGMP and nitric oxide. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neurotransmission.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs). This compound has emerged as a significant modulator of the cGMP signaling pathway. Its ability to release nitric oxide (NO) leads to the activation of soluble guanylate cyclase (sGC), thereby increasing cGMP production and eliciting vasorelaxant effects. This guide explores the molecular mechanisms and experimental validation of this compound's impact on cGMP levels.

This compound and the cGMP Signaling Pathway

This compound exerts its influence on cGMP levels primarily through the nitric oxide-soluble guanylate cyclase (NO-sGC) pathway. As an NO donor, this compound releases NO, which then diffuses into target cells, such as vascular smooth muscle cells. Inside the cell, NO binds to the heme moiety of soluble guanylate cyclase, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP concentration activates downstream effectors, most notably Protein Kinase G (PKG), which in turn phosphorylates various target proteins, ultimately leading to a reduction in intracellular calcium levels and smooth muscle relaxation.[1][2][3]

Quantitative Data on cGMP Modulation

Preclinical studies have quantified the effect of this compound on cGMP levels in vascular smooth muscle cells. The following table summarizes the key findings.

| Parameter | Value | Cell Type | Concentration of this compound | Reference |

| Basal cGMP Level | 3 pmol/mg protein | Rat Aorta Smooth Muscle Cells | 0 µM | [4] |

| Stimulated cGMP Level | 53 pmol/mg protein | Rat Aorta Smooth Muscle Cells | 10 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound's effects on the cGMP pathway.

Cell Culture of Rat Aortic Smooth Muscle Cells

A robust and reproducible cell culture protocol is fundamental for in vitro studies.

Protocol:

-

Aorta Isolation: Euthanize a Sprague-Dawley rat and aseptically remove the thoracic aorta. Place it in sterile, ice-cold phosphate-buffered saline (PBS).

-

Tissue Preparation: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissue (adventitia). Cut the aorta longitudinally and gently scrape the intimal surface to remove the endothelium.[5]

-

Explant Culture: Cut the remaining aortic media into small (1-2 mm²) pieces. Place these explants, intimal side down, onto a collagen-coated culture dish.[5]

-

Cell Growth: Add a minimal amount of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin to allow the explants to adhere. After 24 hours, add more medium.

-

Primary Culture: Culture the explants at 37°C in a humidified atmosphere of 5% CO2. Smooth muscle cells will migrate from the explants over 2-3 weeks.

-

Subculturing: Once the primary culture is confluent, treat the cells with 0.25% trypsin-EDTA to detach them. Subculture the cells for subsequent experiments.

Measurement of Intracellular cGMP Levels

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and sensitive method for quantifying intracellular cGMP.

Protocol:

-

Cell Treatment: Plate rat aortic smooth muscle cells in 24-well plates and grow to near confluence. Wash the cells with serum-free DMEM and then incubate with this compound (e.g., 10 µM) or vehicle control for the desired time at 37°C.

-

Cell Lysis: Aspirate the medium and add 200 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity. Incubate for 10 minutes at room temperature.

-

Sample Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris. The supernatant contains the cGMP and can be used directly in the ELISA.

-

ELISA Procedure (Competitive Assay):

-

Add 50 µL of standards and samples to the wells of a goat anti-rabbit IgG-coated 96-well plate.

-

Add 25 µL of cGMP-peroxidase conjugate to each well.

-

Add 50 µL of rabbit anti-cGMP antibody to each well.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of substrate solution to each well and incubate for 30-60 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: The concentration of cGMP in the samples is inversely proportional to the absorbance. Calculate the cGMP concentration based on a standard curve generated from known concentrations of cGMP.

Indirect Measurement of Nitric Oxide (Griess Reaction)

The Griess reaction is a colorimetric assay that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[6]

Protocol:

-

Sample Collection: Collect the cell culture supernatant from this compound-treated and control cells.

-

Griess Reagent Preparation: The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution.

-

Assay Procedure:

-

Pipette 50 µL of the cell culture supernatant and nitrite standards into a 96-well plate.

-

Add 50 µL of the Griess reagent to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: The nitrite concentration in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro Characterization of PF-9404C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-9404C is a novel small molecule with a dual mechanism of action, functioning as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor. This technical guide provides a comprehensive summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound in comparison to reference compounds.

Table 1: Vasorelaxant and Beta-Blocking Activity

| Parameter | Assay | Test System | This compound | S-propranolol | Metoprolol | Atenolol | Nitroglycerin (NTG) | Isosorbide Dinitrate (ISD) |

| IC50 | Vasorelaxation (Norepinephrine-induced contraction) | Rat aorta helical strips | 33 nM[1] | - | - | - | 49 nM[1] | 15,000 nM[1] |

| IC50 | Inhibition of Isoproterenol-induced inotropic effects | Electrically driven guinea pig left atrium | 30 nM[1] | 22.4 nM[1] | 120 nM[1] | 192 nM[1] | - | - |

Table 2: Beta-Adrenergic Receptor Binding Affinity

| Parameter | Radioligand | Test System | This compound | S-(-)propranolol | Metoprolol | Atenolol |

| Ki | (-)-[3H]-CGP12177 (0.2 nM) | Rat brain membranes | 7 nM[1] | 17 nM[1] | 170 nM[1] | 1200 nM[1] |

Table 3: cGMP Formation

| Compound | Concentration | Test System | Basal cGMP (pmol/mg protein) | Stimulated cGMP (pmol/mg protein) |

| This compound | 10 µM | Rat aorta smooth muscle cells | 3[1] | 53[1] |

Experimental Protocols

Vasorelaxation Assay in Rat Aorta

This protocol details the methodology used to assess the vasorelaxant effects of this compound on isolated rat aortic rings.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The aorta is cleaned of adherent connective and fatty tissue and cut into helical strips.

-

-

Experimental Setup:

-

Aortic strips are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 / 5% CO2.

-

Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g, with the buffer being changed every 15 minutes.

-

-

Procedure:

-

Aortic strips are pre-contracted with 10⁻⁶ M norepinephrine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension are recorded using a force transducer.

-

The relaxation response is expressed as a percentage of the norepinephrine-induced contraction.

-

IC50 values are calculated from the concentration-response curves.

-

Beta-Adrenergic Receptor Binding Assay

This protocol describes the radioligand binding assay used to determine the affinity of this compound for beta-adrenergic receptors.

-

Membrane Preparation:

-

Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 500 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and used for the binding assay.

-

-

Binding Assay:

-

Rat brain membranes are incubated with 0.2 nM of the radioligand (-)-[3H]-CGP12177.

-

Increasing concentrations of this compound or reference compounds are added to displace the radioligand.

-

The incubation is carried out for 30 minutes at 37°C in a total volume of 250 µL.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM propranolol).

-

Ki values are calculated from the IC50 values of displacement curves using the Cheng-Prusoff equation.

-

cGMP Formation Assay

This protocol outlines the measurement of cyclic guanosine monophosphate (cGMP) in response to this compound in vascular smooth muscle cells.

-

Cell Culture:

-

Rat aorta smooth muscle cells are cultured in appropriate media until confluent.

-

-

Experimental Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.

-

This compound (10 µM) is added to the cells and incubated for a specified time.

-

The reaction is stopped by the addition of ice-cold 0.1 M HCl.

-

-

cGMP Measurement:

-

The cell lysates are collected and centrifuged.

-

The supernatant is assayed for cGMP content using a commercially available enzyme immunoassay (EIA) kit.

-

Protein concentration in the cell lysates is determined using a standard protein assay (e.g., Bradford assay).

-

-

Data Analysis:

-

cGMP levels are normalized to the protein concentration and expressed as pmol/mg protein.

-

Signaling Pathways

Nitric Oxide (NO) Signaling Pathway

This compound acts as an NO donor, leading to the activation of soluble guanylate cyclase (sGC) and subsequent vasorelaxation.

Beta-Adrenergic Receptor Blockade

This compound competitively inhibits the binding of catecholamines to beta-adrenergic receptors, thereby blocking the downstream signaling cascade that leads to increased cardiac contractility and heart rate.

References

PF-9404C: A Dual-Acting Agent for Cardiovascular Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-9404C, a novel cardiovascular compound, summarizing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound, chemically known as ((2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol), is a unique S-S diestereoisomer that exhibits a dual mechanism of action beneficial for cardiovascular applications.[1] It functions as both a beta-adrenergic receptor blocker and a nitric oxide (NO) donor.[1]

Its vasorelaxing properties are attributed to the slow generation of NO, which in turn stimulates guanylate cyclase to increase the formation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] This is supported by the finding that the vasodilatory effects of this compound are inhibited by ODQ, a guanylate cyclase blocker.[1] Furthermore, this compound has been shown to block 45Ca2+ entry into cells.[1]

Simultaneously, this compound acts as a potent beta-blocker, competitively inhibiting the effects of catecholamines on beta-adrenergic receptors, similar to well-known beta-blockers like propranolol.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative perspective against other established cardiovascular drugs.

Table 1: Vasorelaxant Potency in Rat Aorta

| Compound | IC50 (nM) for Relaxation of Norepinephrine-Precontracted Rat Aorta |

| This compound | 33 |

| Nitroglycerin (NTG) | 49 |

| Isosorbide Dinitrate (ISD) | 15,000 |

Data sourced from a study on rat aorta helical strips precontracted with 10⁻⁶ M norepinephrine.[1]

Table 2: Effect on cGMP Formation in Rat Aorta Smooth Muscle Cells

| Condition | cGMP Level (pmol/mg protein) |

| Basal | 3 |

| This compound (10 µM) | 53 |

This demonstrates the significant increase in cGMP, confirming the NO-donor mechanism of this compound.[1]

Table 3: Beta-Adrenergic Blocking Potency

| Compound | IC50 (nM) for Blocking Isoproterenol's Inotropic Effects |

| This compound | 30 |

| S-propranolol | 22.4 |

| Metoprolol | 120 |

| Atenolol | 192 |

Data from electrically driven guinea pig left atrium experiments.[1]

Table 4: Binding Affinity to Beta-Adrenergic Receptors

| Compound | Ki (nM) for Displacing (-)-[3H]-CGP12177 |

| This compound | 7 |

| S-(-)propranolol | 17 |

| Metoprolol | 170 |

| Atenolol | 1200 |

Binding affinity determined in rat brain membranes.[1]

Key Experimental Protocols

The following are summaries of the methodologies employed in the preclinical evaluation of this compound.

Vasorelaxation Assay in Rat Aorta

This experiment is designed to determine the vasorelaxant potency of a compound.

-

Tissue Preparation: Helical strips are prepared from the rat aorta.

-

Contraction Induction: The aortic strips are precontracted with a standard vasoconstrictor, such as norepinephrine (10⁻⁶ M).

-

Compound Administration: Increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate are added to the tissue bath.

-

Measurement of Relaxation: The degree of relaxation of the aortic strips is measured isometrically.

-

Data Analysis: The concentration of the compound that causes 50% of the maximum relaxation (IC50) is calculated.

Measurement of cGMP Formation

This assay quantifies the downstream second messenger of the nitric oxide signaling pathway.

-

Cell Culture: Rat aorta smooth muscle cells are cultured.

-

Compound Incubation: The cells are incubated with the test compound (e.g., 10 µM this compound) for a specified period.

-

Cell Lysis and Extraction: The cells are lysed, and intracellular cGMP is extracted.

-

Quantification: The concentration of cGMP is determined using a suitable method, such as an enzyme immunoassay (EIA).

-

Normalization: The cGMP concentration is normalized to the total protein content of the cell lysate.

Beta-Adrenergic Blocking Activity in Guinea Pig Atrium

This protocol assesses the ability of a compound to block the positive inotropic effects of a beta-agonist.

-

Tissue Preparation: The left atrium is isolated from a guinea pig and electrically driven at a constant frequency.

-

Inotropic Effect Induction: The beta-agonist isoproterenol is administered to induce a positive inotropic (contractile) response.

-

Compound Administration: The experiment is repeated in the presence of increasing concentrations of this compound or other beta-blockers.

-

Measurement of Contractility: The force of contraction is continuously recorded.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the isoproterenol-induced inotropic effect, is determined.

Radioligand Binding Assay

This experiment measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Membranes rich in beta-adrenergic receptors are prepared from a suitable tissue, such as the rat brain.

-

Binding Reaction: The membranes are incubated with a radiolabeled beta-adrenergic ligand (e.g., (-)-[3H]-CGP12177) and varying concentrations of the unlabeled competitor compound (this compound or other beta-blockers).

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification of Radioactivity: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves, which reflects the affinity of the compound for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of this compound.

Caption: Experimental workflow for the vasorelaxation assay.

Caption: Comparative potency of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Vasodilatory Properties of PF-9404C

This technical guide provides a comprehensive overview of the vasodilatory effects of this compound, a novel beta-blocker with nitric oxide (NO)-donating properties. The document details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts and Mechanism of Action

This compound, chemically identified as ((2'S),(2S)-3-isopropylamine,1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propanol), is a unique compound that combines β-adrenergic receptor blocking capabilities with potent vasorelaxant effects. Its primary mechanism of vasodilation involves the slow release of nitric oxide (NO). This NO release subsequently activates the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP then activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.

The vasodilatory effects of this compound are significantly attenuated by inhibitors of guanylate cyclase, such as ODQ, which confirms the central role of the NO-cGMP signaling pathway. Furthermore, studies have demonstrated that this compound directly generates NO, as measured by the Griess reaction.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency and efficacy of this compound have been quantified in several preclinical studies. The following tables summarize the key findings for easy comparison.

Table 1: Potency of this compound in Inducing Vasodilation

| Preparation | Agonist (Pre-contraction) | IC50 (nM) | Comparator | Comparator IC50 (nM) | Reference |

| Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | Nitroglycerin (NTG) | 49 | |

| Rat Aorta Helical Strips | Norepinephrine (10⁻⁶ M) | 33 | Isosorbide Dinitrate (ISD) | 15,000 |

Table 2: Comparative Potency of this compound and Nitroglycerin in Rabbit Vasculature

| Vessel Type | Agonist (Pre-contraction) | Relative Potency (this compound vs. NTG) | Key Observation | Reference |

| Various Arteries and Veins | Phenylephrine (10⁻⁶ M) or K⁺ (35 mM) | ~3-fold higher potency | More potent, especially in K⁺-contracted vessels | |

| Renal Artery | Not specified | Selective action | Shows a degree of selectivity for the renal artery |

Table 3: Effect of this compound on cGMP Formation

| Cell Type | This compound Concentration | Basal cGMP (pmol/mg protein) | cGMP after this compound (pmol/mg protein) | Reference |

| Rat Aorta Smooth Muscle Cells | 10 µM | 3 | 53 |

Table 4: Tolerance Profile of this compound

| Phenomenon | Observation | Comparator | Comparator Observation | Reference |

| Autotolerance | Present, but ~20-fold less pronounced | Nitroglycerin (NTG) | Significant autotolerance | |

| Cross-tolerance | Preparations pre-exposed to this compound show significant tolerance to NTG | Nitroglycerin (NTG) | Not applicable |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for its study.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: A typical experimental workflow for studying vasodilation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's vasodilatory effects.

Isolated Blood Vessel Vasodilation Assay

This protocol is designed to assess the direct vasodilatory effect of this compound on isolated arterial or venous rings.

1. Tissue Preparation:

- Euthanize the experimental animal (e.g., rabbit, rat) in accordance with ethical guidelines.

- Carefully dissect the desired blood vessel (e.g., thoracic aorta, renal artery).

- Place the vessel in cold, oxygenated Krebs-Henseleit solution.

- Clean the vessel of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

- Suspend the rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

2. Isometric Tension Recording:

- Connect the upper hook to an isometric force transducer to record changes in tension.

- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

3. Experimental Procedure:

- After equilibration, induce a stable contraction by adding a contractile agent such as phenylephrine (10⁻⁶ M) or a high concentration of potassium chloride (35 mM).

- Once the contraction has reached a plateau, add cumulative concentrations of this compound to the organ bath.

- Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered

An In-depth Technical Guide on the S-S Diastereoisomer of PF-9404C

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9404C, chemically defined as the (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel cardiovascular agent exhibiting a dual mechanism of action. As the specific S-S diastereoisomer, it functions as both a potent beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This unique combination of activities results in effective vasorelaxation and cardiac modulation, positioning this compound as a compound of significant interest for the development of new therapies for cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of the S-S diastereoisomer of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, driving the continued search for innovative therapeutic agents with improved efficacy and safety profiles. This compound emerges from a class of hybrid molecules designed to combine the established benefits of beta-blockers with the vasodilatory effects of nitric oxide. The stereochemistry of such molecules is critical to their pharmacological activity. This document focuses specifically on the S-S diastereoisomer of this compound, elucidating its preclinical profile and the experimental basis for its characterization.

Biological Activity

The S-S diastereoisomer of this compound has demonstrated significant activity in preclinical models, showcasing its dual-action capabilities. Its biological effects are summarized in the tables below.

Vasorelaxant Properties

This compound induces concentration-dependent relaxation of vascular smooth muscle, an effect attributed to its nitric oxide-donating moiety.

Table 1: In Vitro Vasorelaxant Activity of this compound

| Compound | IC50 (nM) for relaxation of rat aorta precontracted with norepinephrine |

| This compound (S-S diastereoisomer) | 33 |

| Nitroglycerin (NTG) | 49 |

| Isosorbide dinitrate (ISDN) | 15,000 |

Beta-Adrenergic Receptor Blocking Activity

The S-S configuration of the propranolol-like moiety of this compound is responsible for its potent beta-blocking effects.

Table 2: In Vitro Beta-Adrenergic Blocking Activity of this compound

| Compound | IC50 (nM) for blocking isoproterenol-induced inotropic effects in guinea pig left atrium | Ki (nM) for displacement of (-)-[3H]-CGP12177 from rat brain membranes |

| This compound (S-S diastereoisomer) | 30 | 7 |

| S-propranolol | 22.4 | 17 |

| Metoprolol | 120 | 170 |

| Atenolol | 192 | 1200 |

Mechanism of Action

The dual pharmacological profile of this compound stems from two distinct signaling pathways.

Nitric Oxide-cGMP Signaling Pathway

The vasorelaxant effects of this compound are mediated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause vasodilation. At a concentration of 10 µM, this compound was shown to increase cGMP formation in rat aorta smooth muscle cells from a basal level of 3 pmol/mg protein to 53 pmol/mg protein. The vasodilatory effects of this compound were inhibited by ODQ, a blocker of guanylate cyclase, further supporting this mechanism.

Preliminary Pharmacological Profile of PF-9404C: An Analysis of its Mechanism of Action

Disclaimer: This document summarizes the currently available public information on the pharmacological properties of PF-9404C. No dedicated preliminary toxicity studies, including data on cytotoxicity, genotoxicity, or in vivo adverse effects, were identified in the public domain. Therefore, this guide focuses on the established mechanism of action and pharmacological effects of this compound.

Introduction

This compound is identified as the S-S diesteroisomer of a novel compound that exhibits dual pharmacological action as a blocker of beta-adrenergic receptors and a nitric oxide (NO) donor, resulting in vasorelaxing properties.[1][2][3] Its potential as a cardiovascular agent is underscored by its potency in relaxing vascular smooth muscle and its effects on cardiac beta-adrenergic receptors. This document provides a detailed overview of its known pharmacological activities, supported by experimental data and methodologies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for this compound and its comparison with other relevant compounds.

| Parameter | Compound | Value | Species/Tissue | Condition | Reference |

| IC50 (Vasorelaxation) | This compound | 33 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] |

| Nitroglycerin (NTG) | 49 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] | |

| Isosorbide Dinitrate (ISDN) | 15,000 nM | Rat Aorta | Precontracted with Norepinephrine (10⁻⁶ M) | [1] | |

| IC50 (β-blockade) | This compound | 30 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] |

| S-propranolol | 22.4 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |

| Metoprolol | 120 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |

| Atenolol | 192 nM | Guinea Pig Left Atrium | Isoproterenol-induced inotropic effects | [1] | |

| Ki (Binding Affinity) | This compound | 7 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] |

| S-(-)propranolol | 17 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |

| Metoprolol | 170 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |

| Atenolol | 1200 nM | Rat Brain Membranes | Displacement of (-)-[3H]-CGP12177 | [1] | |

| cGMP Formation | This compound (10 µM) | 53 pmol/mg protein | Rat Aorta Smooth Muscle Cells | - | [1][2][3] |

| Basal | 3 pmol/mg protein | Rat Aorta Smooth Muscle Cells | - | [1][2][3] |

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound are mediated through two primary signaling pathways: the nitric oxide-soluble guanylate cyclase (NO-sGC) pathway and the blockade of beta-adrenergic receptors.

NO-sGC Signaling Pathway

This compound acts as a nitric oxide (NO) donor. The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.[1]

Caption: NO-sGC signaling pathway activated by this compound.

Beta-Adrenergic Receptor Blockade

This compound also functions as a beta-adrenergic receptor antagonist. By binding to beta-adrenergic receptors, primarily in cardiac tissue, it competitively inhibits the binding of catecholamines like norepinephrine and epinephrine. This blockade prevents the activation of adenylyl cyclase, leading to reduced production of cyclic adenosine monophosphate (cAMP) and a subsequent decrease in the downstream signaling cascade that would normally increase heart rate and contractility.[1]

Caption: Mechanism of beta-adrenergic receptor blockade by this compound.

Experimental Protocols

Detailed methodologies for the key experiments that established the pharmacological profile of this compound are outlined below.

Vasorelaxation Assay in Rat Aorta

-

Objective: To determine the vasorelaxant potency of this compound.

-

Tissue Preparation: Helical strips of rat aorta were prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Experimental Procedure:

-

The aortic strips were precontracted with a submaximal concentration of norepinephrine (10⁻⁶ M).

-

Once a stable contraction was achieved, cumulative concentration-response curves were generated by adding increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate to the organ bath.

-

The relaxation at each concentration was measured as a percentage of the pre-contraction induced by norepinephrine.

-

The IC50 value (the concentration of the compound that produces 50% of the maximum relaxation) was calculated.

-

Inotropic Effects in Guinea Pig Left Atrium

-

Objective: To assess the beta-blocking activity of this compound.

-

Tissue Preparation: The left atrium from a guinea pig was isolated and mounted in an organ bath with physiological solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The atrium was electrically stimulated to ensure regular contractions.

-

Experimental Procedure:

-

The inotropic (contractile) effects of the beta-agonist isoproterenol were measured to establish a baseline.

-

The atrial preparation was then incubated with various concentrations of this compound, S-propranolol, metoprolol, or atenolol.

-

The ability of these compounds to inhibit the isoproterenol-induced increase in contractility was quantified.

-

The IC50 value (the concentration of the antagonist that inhibits 50% of the maximal response to isoproterenol) was determined.

-

Radioligand Binding Assay in Rat Brain Membranes

-

Objective: To determine the binding affinity of this compound to beta-adrenergic receptors.

-

Tissue Preparation: Membranes from rat brains, which are rich in beta-adrenergic receptors, were prepared.

-

Experimental Procedure:

-

The brain membranes were incubated with a fixed concentration of a radiolabeled beta-adrenergic ligand, (-)-[3H]-CGP12177 (0.2 nM).

-

Increasing concentrations of unlabeled this compound, S-(-)propranolol, metoprolol, or atenolol were added to compete with the radioligand for binding to the receptors.

-

After incubation, the amount of bound radioactivity was measured.

-

The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, was calculated from the IC50 of the competition curve.

-

Measurement of cGMP Formation

-

Objective: To confirm that the vasorelaxant effects of this compound are mediated by the NO-cGMP pathway.

-

Cell Culture: Rat aorta smooth muscle cells were cultured under standard conditions.

-

Experimental Procedure:

-

The cultured cells were incubated with this compound (10 µM) for a specified period.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular concentration of cGMP was measured using a suitable immunoassay (e.g., ELISA).

-

The results were compared to the basal cGMP levels in untreated cells.[1][2][3]

-

Conclusion on Toxicity Data

While the pharmacological profile of this compound is partially characterized, a significant gap exists in the understanding of its safety and toxicity. The absence of publicly available data on its potential for cytotoxicity, genotoxicity, carcinogenicity, and other adverse effects is a critical limitation for its further development. Comprehensive preclinical toxicology studies are imperative to establish a safety profile for this compound before it can be considered for any potential therapeutic application. Researchers and drug development professionals are advised to proceed with caution and to conduct thorough safety assessments.

References

PF-9404C: A Dual-Acting Vasorelaxant for Smooth Muscle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9404C, the S-S diesteroisomer of (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel vasoactive compound with a dual mechanism of action impacting smooth muscle cell function. This technical guide provides a comprehensive overview of the preclinical profile of this compound, focusing on its effects on smooth muscle cells. The document details its vasodilatory properties mediated through nitric oxide (NO) donation and its beta-adrenergic receptor blocking capabilities. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular mechanisms.

Introduction

Vascular smooth muscle cell contraction and relaxation are critical physiological processes that regulate blood pressure and tissue perfusion. Dysregulation of these processes contributes to various cardiovascular pathologies. This compound has emerged as a compound of interest due to its potent vasorelaxant effects. This guide explores the multifaceted actions of this compound on smooth muscle cells, providing a detailed analysis of its primary mechanisms of action: the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the blockade of beta-adrenergic receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various experimental models.

Table 1: Vasorelaxant Potency of this compound and Other Vasoactive Agents

| Compound | Agonist | Preparation | IC50 (nM) |

| This compound | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 33 |

| Nitroglycerin (NTG) | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 49 |

| Isosorbide Dinitrate (ISD) | Norepinephrine (10⁻⁶ M) | Rat Aorta Helical Strips | 15,000 |

Table 2: Beta-Adrenergic Receptor Blocking Activity of this compound

| Compound | Assay | Preparation | IC50 / Ki (nM) |

| This compound | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 30 (IC50) |

| S-propranolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 22.4 (IC50) |

| Metoprolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 120 (IC50) |

| Atenolol | Isoproterenol-induced inotropy | Guinea Pig Left Atrium | 192 (IC50) |

| This compound | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 7 (Ki) |

| S-(-)propranolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 17 (Ki) |

| Metoprolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 170 (Ki) |

| Atenolol | (-)-[³H]-CGP12177 displacement | Rat Brain Membranes | 1200 (Ki) |

Table 3: Effect of this compound on cGMP Formation in Smooth Muscle Cells

| Condition | cGMP Concentration (pmol/mg protein) |

| Basal | 3 |

| This compound (10 µM) | 53 |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on smooth muscle cells through two primary signaling pathways:

Nitric Oxide (NO) Donor Pathway

This compound acts as a nitric oxide donor, leading to the relaxation of vascular smooth muscle. The released NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and myosin light chain dephosphorylation, resulting in smooth muscle relaxation. The vasodilatory effects of this compound are inhibited by ODQ, a blocker of guanylate cyclase, supporting this mechanism.

Beta-Adrenergic Receptor Blockade

In addition to its NO-donating properties, this compound is a potent blocker of beta-adrenergic receptors. It competitively inhibits the binding of catecholamines, such as isoproterenol, to these receptors on the surface of smooth muscle cells. This blockade prevents the activation of adenylyl cyclase, thereby reducing the intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which would otherwise promote smooth muscle relaxation. However, in the context of vasoconstrictor stimuli that do not primarily act through beta-adrenergic receptors, this effect is less pronounced than its potent NO-mediated vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on smooth muscle cells.

Vasorelaxation Assay in Rat Aorta Helical Strips

This protocol is used to determine the vasorelaxant potency (IC50) of this compound.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.

-

The aorta is cleaned of adhering connective tissue and cut into helical strips (approximately 2 mm wide and 15 mm long).

-

The strips are mounted vertically in organ baths containing Krebs solution at 37°C and gassed with 95% O₂ and 5% CO₂.

-

-

Experimental Procedure:

-

The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1 g.

-

The strips are pre-contracted with 10⁻⁶ M norepinephrine.

-

Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of this compound, nitroglycerin, or isosorbide dinitrate to the organ bath.

-

The relaxation is expressed as a percentage of the norepinephrine-induced contraction.

-

The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.

-

Methodological & Application

Application Notes and Protocols: PF-9404C for Vasorelaxation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9404C is a novel cardiovascular agent characterized by a dual mechanism of action: it functions as a slow-release nitric oxide (NO) donor and a beta-adrenergic receptor blocker.[1][2] This unique profile makes it a potent vasorelaxing agent with potential therapeutic applications in hypertension and cardioprotection.[1][2] These application notes provide a detailed experimental protocol for assessing the vasorelaxant effects of this compound using isolated arterial tissue, summarize key quantitative data, and illustrate the underlying signaling pathway.

Data Presentation

Table 1: In Vitro Vasorelaxant Potency of this compound and Comparators